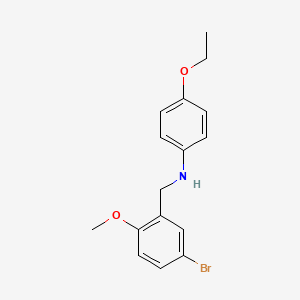![molecular formula C19H19N5O3 B4694457 ethyl 4-{[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4694457.png)
ethyl 4-{[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoate
説明
Ethyl 4-{[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoate, also known as MTT-ethyl-ester, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a member of the triazine family and is commonly used as a cell proliferation indicator in various experiments.
作用機序
Ethyl 4-{[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoateter is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The reduction process involves the transfer of electrons from NADH or NADPH to the triazine ring of ethyl 4-{[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoateter. The reduced form of ethyl 4-{[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoateter is water-insoluble and accumulates in the mitochondria of living cells. The amount of formazan produced is directly proportional to the number of viable cells in the culture. Therefore, ethyl 4-{[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoateter is a reliable and sensitive tool for measuring cell viability, cell growth, and cytotoxicity.
Biochemical and Physiological Effects:
ethyl 4-{[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoateter has no known biochemical or physiological effects on living cells. This compound is a non-toxic and non-carcinogenic reagent that does not interfere with cellular metabolism or gene expression. Therefore, ethyl 4-{[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoateter is a safe and reliable tool for measuring cell viability and cytotoxicity.
実験室実験の利点と制限
Ethyl 4-{[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoateter has several advantages over other cell proliferation indicators. This compound is easy to use, highly sensitive, and produces a stable and water-insoluble formazan product. ethyl 4-{[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoateter is also compatible with a wide range of cell types and culture conditions. However, this compound has some limitations. ethyl 4-{[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoateter is not suitable for measuring cell proliferation in suspension cultures or in vivo models. This compound is also sensitive to pH changes and light exposure, which can affect the accuracy of the results.
将来の方向性
Ethyl 4-{[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoateter has been widely used in scientific research, and there are several future directions that can be explored. One potential direction is to develop new derivatives of ethyl 4-{[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoateter that have improved sensitivity and specificity for measuring cell viability and cytotoxicity. Another direction is to investigate the mechanism of action of ethyl 4-{[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoateter and its potential interactions with cellular components. Furthermore, ethyl 4-{[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoateter can be used in combination with other cell proliferation indicators to obtain more comprehensive information about cell growth and cytotoxicity. Overall, ethyl 4-{[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoateter is a valuable tool for scientific research, and there are many opportunities for further exploration and development.
Conclusion:
In conclusion, ethyl 4-{[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoateter is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a reliable and sensitive tool for measuring cell viability, cell growth, and cytotoxicity. ethyl 4-{[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoateter has several advantages over other cell proliferation indicators, but also has some limitations. There are several future directions that can be explored to further develop and improve the use of ethyl 4-{[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoateter in scientific research.
科学的研究の応用
Ethyl 4-{[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoateter is commonly used as a cell proliferation indicator in various experiments. This compound is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells in the culture. Therefore, ethyl 4-{[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoateter is a reliable and sensitive tool for measuring cell viability, cell growth, and cytotoxicity. This compound has been used in a wide range of research areas, including cancer biology, drug discovery, toxicology, and environmental science.
特性
IUPAC Name |
ethyl 4-[[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]oxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-3-26-16(25)13-9-11-15(12-10-13)27-19-23-17(20-2)22-18(24-19)21-14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H2,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAVFDQFHWCJAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=CC=CC=C3)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2,4-dichlorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4694374.png)

![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4694391.png)

![N~2~-(2-methoxy-5-methylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4694403.png)
![2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4694412.png)

![6-phenyl-3-(1-pyrrolidinylmethyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4694441.png)
![N-[4,5-dimethoxy-2-(4-morpholinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B4694449.png)
![2-hydroxy-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-1-naphthohydrazide](/img/structure/B4694463.png)
![1-(2-methoxyphenyl)-3-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4694464.png)
![methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate](/img/structure/B4694467.png)

![ethyl 6-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4694480.png)